![molecular formula C10H8N4S B167466 6-苯基咪唑并[2,1-b][1,3,4]噻二唑-2-胺 CAS No. 10136-64-8](/img/structure/B167466.png)

6-苯基咪唑并[2,1-b][1,3,4]噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

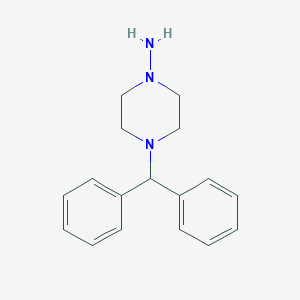

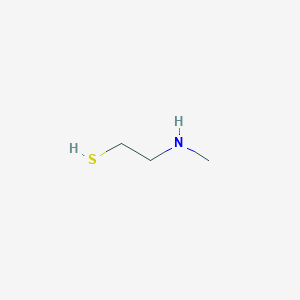

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a chemical compound with the CAS Number: 10136-64-8 . It has a molecular weight of 216.27 . The IUPAC name for this compound is 6-phenylimidazo [2,1-b] [1,3,4]thiadiazol-2-ylamine .

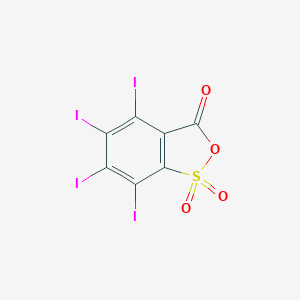

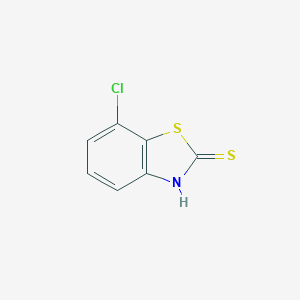

Molecular Structure Analysis

The InChI code for 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is 1S/C10H8N4S/c11-9-13-14-6-8 (12-10 (14)15-9)7-4-2-1-3-5-7/h1-6H, (H2,11,13) .Physical And Chemical Properties Analysis

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a powder with a melting point of 194-195°C .科学研究应用

Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma

A new series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including “6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine”, was synthesized and screened for their in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (PDAC) cells . The compounds showed relevant in vitro antiproliferative activity on all three pre-clinical models with half maximal inhibitory concentration (IC 50) ranging from 5.11 to 10.8 µM .

Inhibition of Cell Migration

In addition to its antiproliferative activity, “6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine” significantly inhibited the migration rate of SUIT-2 and Capan-1 cells in the scratch wound-healing assay . This suggests potential applications in preventing cancer metastasis.

Unfortunately, the current literature primarily focuses on the anticancer applications of “6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine”. More research is needed to explore other potential applications of this compound. It’s important to note that the development of new antitumor compounds against pancreatic diseases is an active area of research, and “6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine” and its derivatives could play a significant role in this field .

未来方向

Research on imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine, has shown promising results in the treatment of pancreatic ductal adenocarcinoma (PDAC) . Future studies may focus on expanding the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives and understanding the relationship between the biological activity of these compounds and their structures .

作用机制

Target of Action

The primary target of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine interacts with EGFR, inhibiting its activity . The compound binds to the EGFR, preventing the receptor from activating its downstream signaling pathways . This inhibition of EGFR leads to a decrease in the proliferation of cancer cells that overexpress EGFR .

Biochemical Pathways

By inhibiting EGFR, 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine affects several downstream pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . The inhibition of these pathways leads to a decrease in cancer cell proliferation.

Pharmacokinetics

The compound’s molecular weight (21627 g/mol) and its physical form (powder) suggest that it may have good bioavailability .

Result of Action

The result of the action of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a decrease in the proliferation of cancer cells. In vitro studies have shown that the compound has potent anticancer activity against MCF-7 and A549 cancer cell lines . Additionally, the compound has been shown to inhibit the migration rate of certain cancer cells .

属性

IUPAC Name |

6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URINLJMMDZLYSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348964 |

Source

|

| Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10136-64-8 |

Source

|

| Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。